molecular formula C20H19BrF3N3O3S B283716 N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea

N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea

Cat. No. B283716
M. Wt: 518.3 g/mol
InChI Key: JPUPXSZSGOEMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea, also known as BMT-047, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Tokyo, and since then, it has been the subject of numerous studies.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have other biochemical and physiological effects. Studies have shown that N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea can inhibit the activity of enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a protective effect on neurons in the brain, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is that it has been found to be effective against cancer cells that are resistant to traditional chemotherapy drugs. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and to optimize its use in the laboratory.

Future Directions

There are several future directions for research on N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea. One area of interest is in the development of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage, administration route, and treatment schedule for N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea in different types of cancer. Additionally, more research is needed to understand the long-term effects of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea on cancer patients.
Another area of future research is in the development of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Studies are needed to determine the optimal dosage and administration route for N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea in these diseases, as well as to understand the long-term effects of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea on patients.
In conclusion, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a novel compound that has shown promise in the field of scientific research. Its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action, optimize its use in the laboratory, and develop it as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea involves a series of chemical reactions. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline to form the corresponding amide. Finally, the amide is treated with thiourea to yield N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea.

Scientific Research Applications

N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a wide range of potential therapeutic applications. One of the main areas of research is in the treatment of cancer. Studies have shown that N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.

properties

Molecular Formula

C20H19BrF3N3O3S

Molecular Weight

518.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19BrF3N3O3S/c1-29-17-5-3-13(21)11-14(17)18(28)26-19(31)25-15-10-12(20(22,23)24)2-4-16(15)27-6-8-30-9-7-27/h2-5,10-11H,6-9H2,1H3,(H2,25,26,28,31)

InChI Key

JPUPXSZSGOEMMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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